molecular formula C69H81NO15 B1683849 DHA-paclitaxel CAS No. 199796-52-6

DHA-paclitaxel

Cat. No.: B1683849
CAS No.: 199796-52-6
M. Wt: 1164.4 g/mol
InChI Key: LRCZQSDQZJBHAF-PUBGEWHCSA-N
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Mechanism of Action

Target of Action

DHA-Paclitaxel, also known as Taxoprexin, primarily targets microtubules in the cell . It also interacts with the apoptosis regulator Bcl-2 .

Mode of Action

This compound is a prodrug composed of the natural fatty acid docosahexaenoic acid (DHA) covalently conjugated to the anti-microtubule agent paclitaxel . The paclitaxel moiety binds to tubulin and inhibits the disassembly of microtubules, thereby resulting in the inhibition of cell division . Paclitaxel also induces apoptosis by binding to and blocking the function of the apoptosis inhibitor protein Bcl-2 .

Biochemical Pathways

The action of this compound leads to the stabilization of microtubules, cell arrest, and subsequent apoptosis . It also inhibits the TLR4 signaling pathway, increases the immunomodulatory effects of the drug, and activates ER stress-mediated cell death in different cancers .

Pharmacokinetics

This compound exhibits improved pharmacokinetic and toxicity profiles when compared to conventional paclitaxel . It has a prolonged half-life and sustained levels within the plasma . The drug is extensively bound to human plasma . The fraction of unbound paclitaxel increases with an increase in this compound concentration, suggesting weakly competitive drug displacement from protein-binding sites . The area under the curve of unbound paclitaxel increases nonlinearly with dose .

Result of Action

The result of this compound’s action is the inhibition of cell division and the induction of apoptosis . This impedes the replication of tumor cells . The drug has demonstrated antineoplastic activity in animal models of cancer .

Action Environment

Environmental factors such as the presence of certain chemicals and types of electromagnetic radiation in the diet, environment, or workplace can influence the action, efficacy, and stability of this compound . In preclinical animal studies, DHA has been found to be preferentially taken up by tumor cells from the arterial blood supply, presumably for use as a precursor for metabolic and biochemical pathways .

Biochemical Analysis

Biochemical Properties

DHA-paclitaxel is a prodrug, meaning it is inactive until metabolized into its active components within the body . The compound is taken up by tumor cells, where the bond with DHA is cleaved, releasing the active paclitaxel . The released paclitaxel then binds to tubulin, a protein involved in cell division, and inhibits the disassembly of microtubules . This action disrupts cell division and leads to cell death .

Cellular Effects

This compound has been shown to have a significant impact on various types of cells and cellular processes. It is particularly effective against tumor cells, as these cells actively take up DHA . Once inside the cell, the this compound bond is cleaved, releasing paclitaxel which then exerts its cytotoxic effects . This compound has also been shown to induce apoptosis, or programmed cell death, by binding to and blocking the function of the apoptosis inhibitor protein Bcl-2 .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion into its active components within the cell. The DHA component of the compound is taken up by tumor cells, where it is then cleaved to release paclitaxel . Paclitaxel then binds to tubulin, inhibiting the disassembly of microtubules . This disruption of the cell’s cytoskeleton interferes with cell division, leading to cell death . Additionally, paclitaxel induces apoptosis by binding to and blocking the function of the apoptosis inhibitor protein Bcl-2 .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to bind extensively to human plasma, indicating a nonspecific, nonsaturable process . This extensive binding to plasma proteins may explain the unique pharmacokinetic profile of this compound, which is characterized by a small volume of distribution and slow systemic clearance .

Dosage Effects in Animal Models

In animal models, this compound has demonstrated antineoplastic activity . The compound exhibits improved pharmacokinetic and toxicity profiles when compared to conventional paclitaxel

Metabolic Pathways

The metabolic pathways of this compound involve its uptake by tumor cells and subsequent cleavage to release the active paclitaxel

Transport and Distribution

This compound is transported and distributed within cells and tissues via its uptake by tumor cells . The compound’s ability to be taken up by tumor cells allows for targeted delivery of the active paclitaxel to these cells

Subcellular Localization

Given that the compound is taken up by tumor cells and cleaved to release paclitaxel , it is likely that this compound localizes to the same subcellular compartments as paclitaxel

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of docosahexaenoic acid-paclitaxel involves the covalent attachment of docosahexaenoic acid to the C2′-position of paclitaxel. This process typically includes the activation of docosahexaenoic acid followed by its conjugation to paclitaxel under specific reaction conditions . The reaction conditions often involve the use of solvents like acetonitrile and catalysts to facilitate the conjugation .

Industrial Production Methods: Industrial production of docosahexaenoic acid-paclitaxel follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, ensuring that the final product meets pharmaceutical standards. Techniques such as chromatography are employed to purify the compound .

Biological Activity

Docosahexaenoic acid–paclitaxel (DHA-P) is a novel chemotherapeutic agent formed by the covalent conjugation of docosahexaenoic acid (DHA), an omega-3 fatty acid, to paclitaxel, a well-known anticancer drug. This modification aims to enhance the therapeutic efficacy and reduce the side effects associated with traditional paclitaxel therapy. DHA-P has been studied for its biological activity across various cancer types, demonstrating notable differences in efficacy and safety profiles compared to paclitaxel alone.

DHA-P exerts its biological activity primarily through the following mechanisms:

  • Microtubule Stabilization : Similar to paclitaxel, DHA-P binds to the β-subunit of tubulin, promoting microtubule assembly and stabilization, which is crucial for cell division.
  • Enhanced Bioavailability : The incorporation of DHA may improve the solubility and bioavailability of paclitaxel, potentially leading to enhanced therapeutic effects.
  • Reduced Toxicity : DHA-P has shown a lower incidence of common side effects associated with paclitaxel, such as alopecia and peripheral neuropathy, while still maintaining efficacy against tumors.

Efficacy in Tumor Models

Preclinical studies have demonstrated that DHA-P exhibits superior antitumor activity compared to paclitaxel in various animal models:

  • In CD2F1 mouse models, DHA-P achieved complete regression in 10 out of 10 tumors at an optimal dose of 120 mg/kg for five days, while paclitaxel showed no complete responses at a dose of 20 mg/kg .
  • In human xenograft models, DHA-P displayed significantly better efficacy than paclitaxel at equitoxic doses, indicating a potential for improved therapeutic ratios .

Pharmacokinetics

Pharmacokinetic studies reveal that DHA-P has a longer half-life (approximately seven times that of paclitaxel), a smaller volume of distribution (100 times smaller), and significantly slower clearance (300 times slower) than its parent compound . These characteristics suggest that DHA-P may provide prolonged exposure to the drug at therapeutic levels.

Phase I/II Studies

Initial clinical evaluations have focused on safety and tolerability:

  • A Phase I study involving 24 patients revealed that DHA-P was well tolerated with predictable toxicities. The primary dose-limiting toxicity observed was myelosuppression .
  • In a subsequent Phase II trial involving patients with advanced solid tumors, the recommended dose was established at 1100 mg/m². The study reported partial responses in several patients and stabilization of disease in others .

Phase III Trials

A Phase III trial comparing DHA-P with dacarbazine in metastatic melanoma did not show significant differences in overall survival or response rates between the two treatments. However, it noted that myelosuppression was more prevalent among those treated with DHA-P .

Summary of Clinical Findings

Study TypePatient PopulationTreatmentResponse RateNotable Toxicities
Phase I24 advanced cancer patientsDHA-P 200-1100 mg/m²1 partial response; 12 stable diseaseNeutropenia, liver enzyme elevation
Phase IIVarious solid tumorsDHA-P 1100 mg/m²Multiple partial responses; stabilizationMyelosuppression
Phase IIIMetastatic melanomaDHA-P vs. DacarbazineNo significant difference (5.2% vs. 5.5%)Increased myelosuppression

Case Studies

Several case studies have highlighted the clinical application of DHA-P:

  • Case Study on Advanced Adenocarcinoma : A patient treated with DHA-P experienced a partial response after previous therapies failed, demonstrating its potential as an alternative treatment option .
  • Combination Therapy : Studies combining DHA-P with carboplatin have shown promising results in terms of efficacy while maintaining manageable toxicity profiles .

Properties

IUPAC Name

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C69H81NO15/c1-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-35-42-55(74)83-59(57(49-36-29-26-30-37-49)70-63(76)50-38-31-27-32-39-50)65(78)82-52-44-69(79)62(84-64(77)51-40-33-28-34-41-51)60-67(7,53(73)43-54-68(60,45-80-54)85-48(4)72)61(75)58(81-47(3)71)56(46(52)2)66(69,5)6/h9-10,12-13,15-16,18-19,21-22,24-34,36-41,52-54,57-60,62,73,79H,8,11,14,17,20,23,35,42-45H2,1-7H3,(H,70,76)/b10-9-,13-12-,16-15-,19-18-,22-21-,25-24-/t52-,53-,54+,57-,58+,59+,60-,62-,67+,68-,69+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRCZQSDQZJBHAF-PUBGEWHCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)OC(C(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2)C(=O)OC3CC4(C(C5C(C(CC6C5(CO6)OC(=O)C)O)(C(=O)C(C(=C3C)C4(C)C)OC(=O)C)C)OC(=O)C7=CC=CC=C7)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)O[C@H]([C@H](C1=CC=CC=C1)NC(=O)C2=CC=CC=C2)C(=O)O[C@H]3C[C@]4([C@H]([C@H]5[C@@]([C@H](C[C@@H]6[C@]5(CO6)OC(=O)C)O)(C(=O)[C@@H](C(=C3C)C4(C)C)OC(=O)C)C)OC(=O)C7=CC=CC=C7)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C69H81NO15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00873216
Record name DHA-Paclitaxel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00873216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1164.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

A prodrug comprised of the naturally occurring omega-3 fatty acid docosahexaenoic acid (DHA) covalently conjugated to the anti-microtubule agent paclitaxel. Because tumor cells take up DHA, DHA-paclitaxel is delivered directly to tumor tissue, where the paclitaxel moiety binds to tubulin and inhibits the disassembly of microtubules, thereby resulting in the inhibition of cell division. Paclitaxel also induces apoptosis by binding to and blocking the function of the apoptosis inhibitor protein Bcl-2 (B-cell Leukemia 2). DHA-paclitaxel exhibits improved pharmacokinetic and toxicity profiles when compared to conventional paclitaxel and has demonstrated antineoplastic activity in animal models of cancer.
Record name Paclitaxel docosahexaenoic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05297
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

199796-52-6
Record name Taxoprexin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=199796-52-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Docosahexaenoyl-paclitaxel
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0199796526
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Paclitaxel docosahexaenoic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05297
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name DHA-Paclitaxel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00873216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PACLITAXEL DOCOSAHEXAENOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OJE5810C4F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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